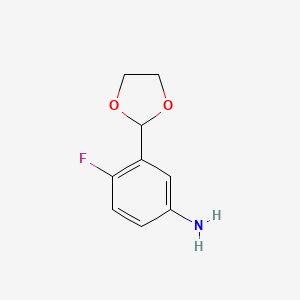

3-(1,3-Dioxolan-2-yl)-4-fluoroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)-4-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c10-8-2-1-6(11)5-7(8)9-12-3-4-13-9/h1-2,5,9H,3-4,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTQJTXHUFSJFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=C(C=CC(=C2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 1,3 Dioxolan 2 Yl 4 Fluoroaniline

Regioselective Synthesis of Fluoroaniline (B8554772) Precursors

The foundation of synthesizing 3-(1,3-Dioxolan-2-yl)-4-fluoroaniline lies in the initial, regioselective construction of a fluoroaniline precursor. The primary objective is to create an aniline (B41778) molecule with a fluorine atom at the 4-position and a functional group at the 3-position that will eventually become the dioxolane-protected aldehyde. A common and logical precursor for this purpose is 3-amino-4-fluorobenzaldehyde (B581184). The synthesis of such precursors typically begins with an appropriately substituted nitrobenzene (B124822) derivative, which is subsequently reduced to the aniline. For instance, the reduction of a nitro group to an amine is a fundamental transformation in aniline synthesis, often achieved with high efficiency using catalytic hydrogenation, such as with a Palladium-on-carbon (Pd/C) catalyst and hydrogen gas. chemicalbook.comresearchgate.net The regioselectivity is dictated by the selection of the starting material, for example, starting with 4-fluoro-3-nitrobenzaldehyde (B1361154) ensures the correct positioning of the fluorine and amino groups after reduction.

Strategies for Direct Introduction of Fluorine onto Aromatic Systems

The incorporation of fluorine into aromatic systems with high regioselectivity is a critical aspect of synthesizing fluoroanilines. Several powerful methods have been developed for this purpose.

One of the most classic and reliable methods for the site-specific introduction of fluorine is the Balz-Schiemann reaction . This process involves the conversion of an aromatic amine to a diazonium salt, followed by treatment with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt. Gentle heating of this salt then decomposes it to yield the desired aryl fluoride (B91410), nitrogen gas, and boron trifluoride. This method offers excellent regiocontrol based on the position of the initial amino group.

More contemporary approaches often utilize electrophilic fluorinating agents. researchgate.net Reagents like Selectfluor® (F-TEDA-BF₄) have become widely used for the direct fluorination of electron-rich aromatic rings. researchgate.net In some cases, these reactions can proceed without a catalyst, providing a direct route to fluorinated aniline derivatives. researchgate.net Recent advancements have also demonstrated I(I)/I(III) catalysis for the regioselective fluorination of various substrates using an inexpensive HF source in conjunction with an oxidant like Selectfluor®. nih.govresearchgate.net

Another key strategy is nucleophilic aromatic substitution (SNAr) . This method is effective when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to a leaving group (such as chlorine or bromine). A fluoride ion source, like potassium fluoride, can then displace the leaving group to install the fluorine atom.

| Method | Key Reagents | Typical Substrate | Primary Advantage |

|---|---|---|---|

| Balz-Schiemann Reaction | 1. NaNO₂, HCl 2. HBF₄, Heat | Aromatic Amine | High regioselectivity based on starting amine position. |

| Electrophilic Fluorination | Selectfluor® | Electron-rich arenes, anilines. researchgate.net | Direct fluorination under often mild conditions. |

| Nucleophilic Aromatic Substitution (SNAr) | KF, high temperatures | Activated aryl halide (e.g., chloronitrobenzene). researchgate.net | Cost-effective for large-scale industrial synthesis. |

| I(I)/I(III) Catalysis | Aryl Iodide (cat.), Amine•HF, Selectfluor®. nih.govresearchgate.net | Allenes, other unsaturated systems. nih.govresearchgate.net | High regioselectivity for complex fluorinations. researchgate.net |

Stereoselective Approaches in Aniline Synthesis

While this compound is an achiral molecule, the field of aniline synthesis is rich with stereoselective methodologies for producing chiral derivatives, which are of immense importance in medicinal chemistry. nih.govacs.org These advanced techniques are critical when the aniline core is substituted with groups that create a stereocenter.

A dominant strategy for accessing chiral amines is the asymmetric hydrogenation of prochiral imines, enamines, or related N-heteroaromatic compounds. acs.orgnih.gov This approach utilizes chiral transition-metal catalysts, often based on rhodium, iridium, or ruthenium, coordinated to chiral phosphorus ligands. nih.gov These catalysts create a chiral environment that directs the addition of hydrogen across the C=N or C=C bond, leading to the formation of one enantiomer in high excess.

Another innovative approach involves the stereospecific, transition-metal-free coupling of enantioenriched alkylboronic esters with lithiated aryl hydrazines. nih.gov This method proceeds through a 1,2-metalate rearrangement, effectively transferring the chirality from the boron reagent to the final aniline product with high fidelity. nih.gov Furthermore, kinetic resolution provides a means to separate enantiomers from a racemic mixture. For example, chiral phosphoric acid catalysis can enable the asymmetric amination of racemic N-aryl β-amino alcohols, where one enantiomer reacts much faster than the other, allowing for their separation. rsc.org These methods highlight the sophisticated tools available for creating complex, stereochemically defined aniline-based molecules. nih.gov

Installation of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group in the target molecule serves as a protecting group for an aldehyde functional group. This transformation is typically carried out on the 3-amino-4-fluorobenzaldehyde precursor. The installation is an acetalization reaction, where the aldehyde carbonyl group reacts with ethylene (B1197577) glycol, usually in the presence of an acid catalyst, to form the five-membered dioxolane ring. This reaction is reversible, and the removal of water is essential to drive the equilibrium towards the acetal (B89532) product, often accomplished using a Dean-Stark apparatus or molecular sieves.

Catalytic Methods for Acetalization/Ketalization

The efficiency of the acetalization step is highly dependent on the catalyst employed. While simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) are common, significant research has focused on developing more efficient, selective, and reusable heterogeneous catalysts. researchgate.netresearchgate.netbohrium.com

Metal-Organic Frameworks (MOFs) have emerged as highly effective catalysts for the acetalization of benzaldehyde (B42025) and its derivatives. researchgate.netbohrium.com Their high surface area and tunable acidic sites make them ideal for this transformation. Studies have shown that hafnium-based MOFs (Hf-MOFs) exhibit greater catalytic activity than their zirconium-based counterparts (Zr-MOFs). bohrium.com Lanthanide-based MOFs have also been successfully used, leveraging the Lewis acidic properties of the lanthanide metal centers. nih.gov

Other advanced catalytic systems include vanadium-substituted cesium phosphomolybdate salts and sulfonic acid-functionalized nanoparticles . The former, particularly Cs₄PMo₁₁V₁O₄₀, has been identified as a highly active and selective catalyst due to its strong Brønsted acidity. mdpi.com The latter provides a magnetically recoverable solid acid catalyst, simplifying product purification and catalyst recycling. researchgate.net

| Catalyst Type | Example | Key Features | Reference |

|---|---|---|---|

| Metal-Organic Framework (MOF) | UiO-66-Hf | Heterogeneous, high activity, reusable. The Brønsted character enhances the reaction rate. | bohrium.com |

| Lanthanide MOF | Tb-Ox MOF | Heterogeneous, leverages Lewis acidity of f-block metals. | nih.gov |

| Heteropoly Acid Salt | Cs₄PMo₁₁V₁O₄₀ | Homogeneous or heterogeneous, high Brønsted acidity, very active and selective. | mdpi.com |

| Functionalized Nanoparticles | Sulfonic acid on magnetic nanoparticles | Heterogeneous, easily recoverable with a magnet, reusable. | researchgate.net |

| Traditional Acid | p-Toluenesulfonic acid (p-TsOH) | Homogeneous, inexpensive, widely used. |

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity in the dioxolane formation requires careful optimization of several reaction parameters. The choice of catalyst is paramount, as discussed above. Beyond the catalyst, other factors critically influence the reaction's outcome.

Water Removal: As acetalization is an equilibrium process that produces water, continuous removal of water is the most critical factor for driving the reaction to completion. This is typically achieved with a Dean-Stark trap or by adding a dehydrating agent like molecular sieves.

Stoichiometry: The ratio of reactants is important. Using an excess of ethylene glycol can help shift the equilibrium, but this must be balanced against the difficulty of its removal after the reaction. Optimizing reagent ratios can lead to significant improvements in conversion and reduce waste. bohrium.com

Temperature: The reaction temperature affects the rate of reaction. While higher temperatures can speed up the formation of the acetal, they can also lead to side reactions, particularly with a sensitive substrate like an aminobenzaldehyde. The optimal temperature must be determined empirically.

Solvent: An inert solvent, such as toluene (B28343) or cyclohexane, is often used to facilitate the azeotropic removal of water. The choice of solvent can also impact the solubility of the reactants and the catalyst's effectiveness.

Novel Coupling Reactions for Constructing the Substituted Aniline Framework

Modern organic synthesis has produced a powerful toolkit of coupling reactions that enable the construction of complex molecular frameworks. While the synthesis of this compound often proceeds via functionalization of a pre-existing ring, these novel reactions offer alternative and flexible strategies for assembling the core substituted aniline structure.

Multi-Component Reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. chemrevlett.com These reactions are prized for their atom economy and operational simplicity. For example, iron-catalyzed three-component reactions between anilines, aldehydes, and other partners like alkynes or nitroalkanes can rapidly build complex heterocyclic structures like quinolines. chemrevlett.comrsc.org Similar strategies, such as the three-component condensation of amines, acetone (B3395972), and 1,3-diketones, can be used to construct meta-substituted anilines from acyclic precursors. rsc.org

Photoredox Catalysis has opened new pathways for aniline synthesis by enabling the formation of aromatic rings from non-aromatic precursors. galchimia.com For instance, a photoredox-cobalt dual catalytic system can achieve a dehydrogenative coupling of secondary amines and cyclohexanones to generate substituted anilines. galchimia.com This method constructs the aromatic ring in situ, providing a fundamentally different approach compared to traditional methods that start with a pre-formed benzene (B151609) ring. researchgate.netgalchimia.com These advanced methods provide versatile and powerful routes to a wide array of substituted anilines that can serve as precursors to the target molecule and its analogues.

Palladium-Catalyzed Cross-Coupling Reactions in Aryl Amine Synthesis

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, represent a cornerstone of modern organic synthesis for constructing aryl amines. wikipedia.orglibretexts.org This methodology allows for the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine, offering a significant improvement over classical methods that often require harsh conditions and have limited functional group tolerance. wikipedia.orgrug.nl

For the synthesis of this compound, a hypothetical Buchwald-Hartwig approach would involve coupling an ammonia (B1221849) surrogate with a suitably functionalized aryl halide, such as 1-bromo-2-fluoro-4-(1,3-dioxolan-2-yl)benzene. The success of such a reaction hinges on the selection of an appropriate catalyst system—typically a palladium source and a specialized phosphine (B1218219) ligand. The development of sterically hindered and electron-rich ligands has been crucial for achieving high efficiency and broad substrate scope. wikipedia.orgmit.edu Bidentate phosphine ligands like BINAP and DPPF were early successes, enabling the coupling of primary amines. wikipedia.org More advanced, bulky monophosphine ligands (e.g., biarylphosphines like BippyPhos) have further expanded the reaction's utility, allowing for lower catalyst loadings and milder conditions. nih.govresearchgate.net These advanced catalyst systems are often robust enough to tolerate sensitive functionalities, including the acetal group of the dioxolane ring and the C-F bond. nih.govnih.gov

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Key Features & Ref. |

|---|---|---|---|---|

| Pd(OAc)₂ / (rac)-BINAP | NaOt-Bu | Toluene | 80-110 | Early generation, effective for primary amines. mit.edu |

| [Pd(allyl)Cl]₂ / AdBippyPhos | KOPh | Toluene | 100 | Uses a weaker base, high functional group tolerance. nih.gov |

| Pd₂(dba)₃ / P(t-Bu)₂-o-biphenyl | K₃PO₄ | Dioxane | 100 | "One-pot" synthesis capabilities. mit.edu |

| Pd(OAc)₂ / DPEphos | NaOt-Bu | Toluene | 100 | Effective for sterically hindered substrates. mit.edu |

C-H Functionalization Strategies Towards Aniline Derivatives

Direct C-H functionalization has emerged as a transformative strategy, offering a more atom-economical route to target molecules by avoiding the need for pre-functionalized starting materials like aryl halides. yale.edu This approach involves the direct conversion of a C-H bond into a C-N bond. researchgate.net In the context of synthesizing this compound, a potential route could involve the direct amination of a precursor like 1-fluoro-3-(1,3-dioxolan-2-yl)benzene.

However, the primary challenge in C-H functionalization is controlling regioselectivity—directing the catalyst to the desired C-H bond among many. acs.org For arenes, this is often achieved using directing groups that position the metal catalyst at a specific site, typically ortho to the directing group. yale.edu In a precursor lacking a strong directing group, selectivity is governed by the intrinsic electronic and steric properties of the substrate. The development of non-directed C–H activation protocols has enabled the functionalization of previously inaccessible sites. acs.org For fluoroarenes, palladium-catalyzed C-H arylation has been demonstrated, indicating the feasibility of activating C-H bonds in such systems. nih.govchemrxiv.org Late-stage functionalization (LSF) of complex molecules using C-H activation is a particularly active area of research, aiming to modify drug-like molecules efficiently. acs.orgnih.govscispace.com

Table 2: Conceptual C-H Amination Strategies for Aniline Synthesis

| Strategy | Catalyst/Reagent | Directing Group (DG) | Key Features & Ref. |

|---|---|---|---|

| Directed C-H Amination | Rh(III), Pd(II) | Amides, Carboxylic Acids, Pyridines | High regioselectivity, typically ortho to DG. yale.edu |

| Non-Directed C-H Amination | Pd(OAc)₂ | None (Innate Reactivity) | Relies on substrate electronics; challenging selectivity. acs.org |

| Electrochemical C-H Amination | Anodic Oxidation | None / Removable DG | Avoids chemical oxidants; can be highly selective. acs.org |

| Photoredox Catalysis | Ru or Ir photocatalyst | None | Uses visible light; enables radical-based functionalization. researchgate.net |

Chemo- and Regioselectivity Challenges in Multi-functionalized Aniline Synthesis

The synthesis of a molecule as structurally complex as this compound is fraught with challenges related to selectivity. Both chemo- and regioselectivity must be precisely controlled to achieve a viable synthesis.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The target molecule contains several potentially reactive sites:

The Aniline NH₂ Group: A nucleophilic and easily oxidizable site.

The Aromatic Ring: Susceptible to electrophilic or nucleophilic attack.

The Fluorine Substituent: Can act as a leaving group in some nucleophilic aromatic substitution (SₙAr) reactions.

The 1,3-Dioxolane Ring: An acetal that is sensitive to and can be hydrolyzed under acidic conditions.

Any synthetic step must be designed to target the desired transformation without causing unwanted side reactions, such as hydrolysis of the dioxolane or reaction at the aniline nitrogen when the aromatic ring is the intended target. libretexts.orgrsc.org

Regioselectivity is the challenge of controlling the position of a new functional group on the aromatic ring. nih.govnih.gov For instance:

In a C-H functionalization approach starting with 1-fluoro-3-formylbenzene (with the formyl group later protected), directing amination to the C5 position (which becomes C1 in the final product numbering) would be difficult to achieve over other positions activated by the existing substituents.

In a classical approach starting with 4-fluoroaniline (B128567), introducing the protected formyl group at the C3 position (meta to the amine and ortho to the fluorine) requires overcoming the strong ortho, para-directing influence of the amine group.

These challenges necessitate careful selection of catalysts, protecting groups, and reaction conditions to navigate the complex reactivity of the polysubstituted intermediate. rsc.org

Table 3: Selectivity Challenges in Synthesizing this compound

| Challenge Type | Potential Issue | Mitigating Strategy |

|---|---|---|

| Chemoselectivity | Hydrolysis of the dioxolane acetal. | Use of neutral or basic reaction conditions; avoid strong acids. |

| Unwanted reaction at the aniline N-H bond. | N-protection (e.g., as an amide) or use of catalyst systems that are selective for C-H or C-X bonds. | |

| Regioselectivity | Poor control in electrophilic substitution. | Use of directing groups in C-H activation or multi-step synthesis with defined building blocks. |

| Multiple possible sites for C-H activation. | Employing highly selective catalytic systems or substrates with strong innate directing effects. |

Green Chemistry Principles in the Synthesis of this compound

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. reachemchemicals.comjocpr.commdpi.com The synthesis of intermediates like this compound can be evaluated and optimized through this lens. The 12 principles of green chemistry provide a framework for this assessment, prioritizing waste prevention, atom economy, use of safer chemicals and solvents, and energy efficiency. jocpr.comjddhs.com

A traditional synthesis might involve multiple steps of nitration, protection, reduction, and functionalization, generating significant waste and using hazardous reagents. In contrast, modern catalytic methods offer greener alternatives. sphinxsai.com

Atom Economy: C-H functionalization is inherently more atom-economical than classical methods that require pre-functionalization (e.g., halogenation) and subsequent coupling.

Catalysis: Using catalysts, especially those with high turnover numbers like modern palladium systems, reduces waste compared to stoichiometric reagents. jddhs.com Biocatalysis, such as the use of nitroreductase enzymes to convert a nitro precursor to an aniline, offers a highly selective and sustainable option that operates in water under mild conditions. acs.orgresearchgate.net

Safer Solvents: A key green objective is replacing hazardous organic solvents like dichloromethane (B109758) with safer alternatives such as water, ethanol, or bio-based solvents. mdpi.com Micellar catalysis in water is a promising technique for reactions like the Buchwald-Hartwig amination, allowing for low catalyst loadings and easy product separation. researchgate.net

Energy Efficiency: Microwave-assisted synthesis and continuous flow chemistry can significantly reduce reaction times and energy consumption compared to conventional batch processing. reachemchemicals.commdpi.com

By applying these principles, the synthesis of this compound can be designed to be not only more efficient but also more environmentally sustainable.

Table 4: Green Chemistry Metrics: A Conceptual Comparison

| Metric | "Traditional" Route (e.g., Nitration/Reduction) | "Greener" Catalytic Route (e.g., C-H Amination) |

|---|---|---|

| Atom Economy | Lower, due to use of protecting groups and stoichiometric reagents. | Higher, especially in direct C-H functionalization. |

| E-Factor (Waste/Product Ratio) | High, significant solvent and reagent waste. | Lower, due to catalysis and fewer steps. |

| Solvent Choice | Often relies on hazardous chlorinated or polar aprotic solvents. | Can utilize greener solvents like water, ethanol, or 2-MeTHF. |

| Energy Input | Often requires high temperatures for multiple, lengthy steps. | Milder conditions and faster reactions possible with efficient catalysts. |

Elucidating Reaction Mechanisms and Intermediates in the Synthesis of 3 1,3 Dioxolan 2 Yl 4 Fluoroaniline

Mechanistic Pathways of Fluorination Reactions

The introduction of a fluorine atom onto an aromatic ring is a key step in the synthesis of 4-fluoroaniline (B128567) derivatives. The most probable pathway for this transformation is through nucleophilic aromatic substitution (SNAr).

The SNAr mechanism typically proceeds in two steps. libretexts.orglumenlearning.com The first, and usually rate-determining, step is the attack of a nucleophile (in this case, a fluoride (B91410) ion source) on the carbon atom of the aromatic ring that bears a suitable leaving group. libretexts.orgstackexchange.com This attack temporarily disrupts the ring's aromaticity, forming a high-energy carbanionic intermediate known as a Meisenheimer complex. libretexts.orglumenlearning.comstackexchange.com This intermediate is stabilized by resonance, particularly if there are strong electron-withdrawing groups at the ortho and/or para positions to the site of substitution. libretexts.orglumenlearning.com

Modern methods have also introduced palladium-catalyzed fluorination reactions. These reactions can proceed under milder conditions and offer alternative mechanistic pathways, sometimes involving the formation of regioisomeric side products through benzyne (B1209423) intermediates. acs.org Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in exploring these pathways, including radical chain mechanisms initiated by certain fluorinating agents like N-fluorobenzenesulfonimide (NFSI). mdpi.com

Kinetic and Thermodynamic Aspects of 1,3-Dioxolane (B20135) Formation and Cleavage

The 1,3-dioxolane group in the target molecule serves as a protecting group for a formyl (aldehyde) functionality. This group is typically formed by the acid-catalyzed reaction of a benzaldehyde (B42025) precursor with ethylene (B1197577) glycol.

The formation of this cyclic acetal (B89532) is a reversible equilibrium process. The mechanism involves the initial protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon in a stepwise manner. An intermediate hemiacetal is formed, which, after further protonation of its hydroxyl group and subsequent elimination of a water molecule, generates a resonance-stabilized oxocarbenium ion. The second hydroxyl group of the ethylene glycol molecule then attacks this electrophilic species, and a final deprotonation step regenerates the acid catalyst and yields the 1,3-dioxolane ring.

Kinetically, the rate of formation is dependent on the concentration of the reactants and the catalyst. Thermodynamically, the position of the equilibrium is a critical factor. To drive the reaction toward the formation of the 1,3-dioxolane, it is common practice to remove water from the reaction mixture as it is formed, typically by azeotropic distillation. The cleavage of the dioxolane to deprotect the aldehyde is simply the reverse reaction, which is favored by the presence of excess water and an acid catalyst.

Kinetic studies on the formation of 1,3-dioxolane from formaldehyde (B43269) and ethylene glycol have been performed over cation exchange resin catalysts at temperatures between 353-368 K. researchgate.net Thermodynamic properties, such as enthalpies of formation for 1,3-dioxolane and its derivatives, have also been determined, providing crucial data for understanding the stability of these cyclic acetals. nist.gov

| Reaction | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| Phthalic Anhydride + Aniline (B41778) | knapp (Apparent 2nd-order rate constant) | 6.30 to 7.56 M-1s-1 | 30 to 50 °C in glacial acetic acid | acs.org |

| ΔH* (Enthalpy of activation) | 1.1 ± 0.5 kcal mol-1 | 30 to 50 °C | acs.org | |

| 1,3-Dioxolane Formation (from formaldehyde) | Temperature Range for Kinetic Study | 353-368 K | NKC-9 cationic exchange resin | researchgate.net |

| Boiling Point of 1,3-Dioxolane | 76 °C | Standard pressure | researchgate.net |

Understanding Catalytic Cycles in Carbon-Nitrogen and Carbon-Carbon Bond Formation

The synthesis of substituted anilines often relies on powerful transition-metal-catalyzed cross-coupling reactions to form key carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds. The Buchwald-Hartwig amination and the Suzuki-Miyaura coupling are two of the most important reactions in this context, both typically utilizing palladium catalysts. wikipedia.orgnih.gov

The Buchwald-Hartwig amination directly forms a C-N bond between an aryl halide (or triflate) and an amine. wikipedia.org The generally accepted catalytic cycle for this reaction involves a Pd(0) active species and consists of three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) intermediate. wikipedia.org The use of bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is crucial here, as they facilitate this step and stabilize the resulting complex.

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form an amido ligand.

Reductive Elimination: The aryl and amido groups on the palladium center couple, forming the desired C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The Suzuki-Miyaura coupling forms a C-C bond between an aryl halide and an organoboron compound (like a boronic acid). This could be relevant in a synthetic route where the carbon skeleton is assembled prior to forming the aniline. The catalytic cycle is similar to the Buchwald-Hartwig reaction:

Oxidative Addition: A Pd(0) catalyst reacts with the aryl halide to form a Pd(II) complex. researchgate.net

Transmetalation: A base activates the organoboron species, forming a borate (B1201080) complex that then transfers its organic group to the palladium center, displacing the halide. researchgate.net

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst. researchgate.net

In both cycles, the choice of ligand is paramount to the success of the reaction, influencing catalyst stability, reaction rate, and substrate scope. researchgate.net

| Catalytic Cycle | Step 1: Initiation | Step 2: Coupling Partner Introduction | Step 3: Product Formation & Catalyst Regeneration |

|---|---|---|---|

| Buchwald-Hartwig Amination | Oxidative addition of Pd(0) to Aryl-X | Coordination of amine and deprotonation by base | Reductive elimination of Aryl-Amine |

| Suzuki-Miyaura Coupling | Oxidative addition of Pd(0) to Aryl-X | Transmetalation with an organoboron species (activated by base) | Reductive elimination of Aryl-Aryl' |

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. acs.org For the synthesis of 3-(1,3-Dioxolan-2-yl)-4-fluoroaniline, computational studies can provide deep insights into the energetics and geometries of intermediates and transition states for each key bond-forming event.

Fluorination Reactions: DFT calculations have been used to study SNAr fluorination in molten salts, revealing how solvent anions can interact with the nucleophile to accelerate the reaction. koreascience.kr Other studies have explored the effect of fluorine substitution on the aromaticity and stability of the benzene (B151609) ring, an effect termed "fluoromaticity," which can influence reactivity. acs.org Computational analysis can compare the energy barriers for different fluorination pathways, such as SNAr versus radical mechanisms, and explain the observed selectivity. mdpi.comnih.gov For instance, studies on Pd-catalyzed fluorination have used DFT to map out the potential energy surfaces, identify key intermediates like Pd–aryne complexes, and explain the formation of regioisomeric byproducts. acs.org

Aniline Reactions: The mechanism of reactions involving anilines, such as their reaction with radicals, has been computationally modeled. mdpi.com These studies calculate rate coefficients and determine the most likely reaction pathways, for example, whether a reaction proceeds via hydrogen abstraction from the amino group or addition to the aromatic ring. mdpi.com

Ring-Opening/Closing Reactions: DFT and time-dependent DFT (TD-DFT) methods have been employed to understand the ring-opening mechanisms of related heterocyclic systems, such as spiropyrans, induced by fluoride ions. nih.gov These studies calculate the stability of different isomers and map the reaction coordinates for the C-O bond cleavage, providing a model for understanding the stability and cleavage of the 1,3-dioxolane ring under various conditions. nih.gov

| Reaction/System Studied | Computational Method | Finding/Parameter Calculated | Reference |

|---|---|---|---|

| Nucleophilic fluorination of N-difluoromethyltriazolium triflate | Quantum Chemical Calculations | Comparison of SN2 vs. difluorocarbene pathways. SN2 is favored. | nih.gov |

| Pd-catalyzed fluorination of aryl triflates | DFT (M06/B3LYP) | Calculated activation free energies (ΔG‡) for competing C-F coupling and Pd-aryne formation. | acs.org |

| 4-Methyl Aniline + OH Radical | M06-2X / CCSD(T) | Calculated total rate coefficient (ktotal) and identified NH-C6H4-CH3 as the major product. | mdpi.com |

| Fluorinated Benzene Derivatives | DFT | Analyzed the effect of fluorine substitution on aromaticity and π-systems (NICS values). | acs.org |

Theoretical and Computational Chemistry Studies of 3 1,3 Dioxolan 2 Yl 4 Fluoroaniline

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical properties and reactivity. Theoretical methods, particularly Density Functional Theory (DFT), are widely employed to analyze the distribution of electrons and the energies of molecular orbitals. chemrxiv.orgresearchgate.net For 3-(1,3-Dioxolan-2-yl)-4-fluoroaniline, the analysis focuses on the interplay between the electron-donating amino group (-NH₂), the electron-withdrawing fluorine atom (-F), and the dioxolane substituent on the aromatic ring.

The presence of a substituent on an aniline (B41778) molecule alters the charge distribution and, consequently, its structural and electronic characteristics. chemrxiv.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis, as they are the frontier orbitals that dictate how the molecule interacts with other chemical species. chemrxiv.org

The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. chemrxiv.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. chemrxiv.org

In the case of this compound, the HOMO is expected to be primarily localized on the electron-rich aniline ring, particularly involving the nitrogen lone pair and the π-system. The LUMO is anticipated to be distributed across the aromatic ring, influenced by the antibonding π* orbitals. The fluorine atom, with its strong electron-withdrawing inductive effect, would contribute to lowering the energy of both the HOMO and LUMO, while the amino group would raise them.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors, based on DFT calculations for similar fluoroaniline (B8554772) structures, provide a framework for predicting reactivity. chemrxiv.orgresearchgate.net

Interactive Data Table: Predicted Reactivity Descriptors

Below are the predicted global reactivity descriptors for this compound, based on theoretical calculations for analogous compounds like m-fluoroaniline. chemrxiv.org Users can sort the table by clicking on the headers.

| Reactivity Descriptor | Symbol | Predicted Value (Illustrative) | Definition |

| HOMO Energy | EHOMO | -6.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | -0.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | 5.5 eV | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

| Ionization Potential | I | 6.0 eV | -EHOMO; energy required to remove an electron. |

| Electron Affinity | A | 0.5 eV | -ELUMO; energy released when an electron is added. |

| Global Hardness | η | 2.75 eV | (I - A) / 2; measures resistance to change in electron distribution. |

| Global Softness | S | 0.36 eV⁻¹ | 1 / η; the reciprocal of hardness, indicating polarizability. |

| Electronegativity | χ | 3.25 eV | (I + A) / 2; measures the ability to attract electrons. |

| Chemical Potential | µ | -3.25 eV | -(I + A) / 2; the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index | ω | 1.93 eV | µ² / (2η); describes the ability of a molecule to accept electrons. |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. chemrxiv.org It helps predict how a molecule will interact with electrophiles and nucleophiles. The MEP map uses a color scale where red indicates regions of high electron density (negative potential, prone to electrophilic attack) and blue indicates regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP map is expected to show:

High Negative Potential (Red/Yellow): This region would be concentrated around the electronegative nitrogen atom of the amino group and the oxygen atoms of the dioxolane ring due to the presence of lone pairs. The area near the fluorine atom would also exhibit negative potential.

High Positive Potential (Blue): This region would be located on the hydrogen atoms of the amino group (-NH₂), making them acidic and capable of acting as hydrogen bond donors.

Neutral/Intermediate Potential (Green): The carbon atoms of the benzene (B151609) ring and the dioxolane structure would likely show intermediate potential.

This charge distribution is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital in molecular recognition and crystal packing. umanitoba.ca

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds. numberanalytics.com For this compound, significant conformational flexibility exists due to rotation around the C-C bond connecting the phenyl ring to the dioxolane ring.

A computational study would involve a potential energy surface (PES) scan, where the dihedral angle between the two rings is systematically varied and the energy of the molecule is calculated at each step. This process identifies the lowest energy (most stable) conformers and the energy barriers to rotation between them.

Studies on similar aryl-dioxolane systems suggest that the most stable conformation likely involves a non-planar arrangement to minimize steric hindrance between the hydrogen atom on the dioxolane's C2 carbon and the adjacent hydrogen on the aromatic ring. acs.orgresearchgate.net The energy landscape would reveal the relative populations of different conformers at a given temperature and the feasibility of interconversion.

Quantum Chemical Characterization of Aromaticity and Fluorine Effects

Aromaticity is a fundamental concept in chemistry, and computational methods can provide quantitative measures of it. The fluorine atom and the amino group exert competing electronic effects on the aniline ring. The fluorine atom has a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). umanitoba.ca The amino group has a strong electron-donating mesomeric effect (+M).

These effects modulate the electron density and aromatic character of the phenyl ring. Computational techniques like Nucleus-Independent Chemical Shift (NICS) calculations could be performed. NICS values calculated at the center of the ring provide a measure of aromaticity, with large negative values indicating strong aromatic character. It would be expected that the combined electronic effects of the substituents slightly alter the aromaticity compared to unsubstituted benzene or aniline.

Prediction of Spectroscopic Signatures for Structural Verification

Computational chemistry is a powerful tool for predicting spectroscopic data, which can then be used to verify and interpret experimental results. researchgate.net

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. For this compound, characteristic peaks would be expected for N-H stretching of the amino group (typically 3300-3500 cm⁻¹), C-F stretching (around 1200-1300 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-O stretching from the dioxolane ring.

UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. researchgate.net The primary absorptions for this molecule would be due to π → π* transitions within the substituted benzene ring. The calculations would yield the maximum absorption wavelength (λmax) and the corresponding oscillator strength, providing insight into the color and electronic properties of the compound.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is excellent for studying single molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule over time within a larger system, such as in a solvent. numberanalytics.comnih.gov An MD simulation of this compound in a solvent like water would reveal how it forms hydrogen bonds and other non-covalent interactions.

By analyzing the simulation trajectory, one could calculate radial distribution functions (RDFs) to determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute (e.g., the amino hydrogens or dioxolane oxygens). This analysis would provide a detailed picture of the solvation shell and the strength and lifetime of intermolecular hydrogen bonds, which are crucial for understanding the molecule's solubility and transport properties.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution NMR Spectroscopy for Positional Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. High-resolution NMR allows for the differentiation between positional isomers by analyzing chemical shifts, coupling constants, and through-bond correlations.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shifts

The ¹H and ¹³C NMR spectra provide foundational information about the electronic environment of each proton and carbon atom in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic, dioxolane, and amine protons.

Aromatic Region: The three protons on the benzene (B151609) ring (H-2, H-5, and H-6) would present a complex ABC spin system, likely in the range of δ 6.5-7.5 ppm. The fluorine atom at C-4 and the amino group at C-1 would cause upfield shifts, while the dioxolane-substituted carbon (C-3) would have a deshielding effect on its adjacent protons. For comparison, the aromatic protons of 4-fluoroaniline (B128567) appear as two multiplets around 6.62 and 6.89 ppm. rsc.org For 3-fluoroaniline (B1664137), the aromatic protons are observed between 6.31 and 7.06 ppm. chemicalbook.com The specific splitting pattern would be crucial for assigning each proton.

Dioxolane Region: The acetal (B89532) proton on the carbon between the two oxygens (C-2' of the dioxolane ring) would appear as a unique singlet or a triplet (if coupled to adjacent protons) significantly downfield, typically in the δ 5.5-6.0 ppm range. The four protons of the two methylene (B1212753) groups (-OCH₂CH₂O-) would likely appear as a multiplet or two distinct multiplets around δ 3.9-4.2 ppm. rsc.org

Amine Protons: The two protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which is variable and depends on solvent and concentration, but could be expected around δ 3.5-4.5 ppm.

Carbon (¹³C) NMR: The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Aromatic Carbons: Six signals would be present in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine (C-4) would show a large one-bond coupling constant (¹JCF) and a significant downfield shift due to fluorine's high electronegativity, expected around δ 155-160 ppm. rsc.org The other carbons would also exhibit smaller two- and three-bond couplings to fluorine (²JCF and ³JCF). For 4-fluoroaniline, the carbon signals are observed at δ 115.69, 116.10, 142.57, and 156.38 ppm. rsc.org

Dioxolane Carbons: The acetal carbon (C-2') would be found around δ 100-105 ppm. The two equivalent methylene carbons (-OCH₂CH₂O-) would give a single signal around δ 65 ppm, a typical value for such carbons in a dioxolane ring. rsc.orgchemicalbook.com

Fluorine (¹⁹F) NMR for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is highly sensitive to the local environment of the fluorine atom. For 3-(1,3-Dioxolan-2-yl)-4-fluoroaniline, a single resonance would be expected in the ¹⁹F NMR spectrum. This signal would likely be a doublet of doublets due to coupling with the two ortho protons (H-3 and H-5). The chemical shift would be indicative of the electronic nature of the substituted aniline (B41778) ring. In related fluoroaniline (B8554772) compounds, these signals are sensitive to pH and substitution patterns. rsc.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are essential for unambiguously assembling the molecular structure by revealing through-bond connectivities.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically over two or three bonds). Key expected correlations include those between the adjacent aromatic protons (H-5 with H-6) and potentially a weaker four-bond coupling between H-2 and H-6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would be used to definitively assign each protonated carbon by linking the ¹H and ¹³C data. For example, it would connect the aromatic proton signals to their corresponding aromatic carbon signals and the dioxolane proton signals to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. It is critical for connecting the different parts of the molecule. Key HMBC correlations would be expected from the acetal proton (on C-2' of the dioxolane) to the C-3 of the aromatic ring, confirming the point of attachment. Correlations from the aromatic protons to neighboring carbons would solidify the substitution pattern on the aniline ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in a molecule. These two techniques are complementary. epequip.com

Amine Group Vibrations: The primary amine group (-NH₂) would exhibit two characteristic N-H stretching bands in the FT-IR spectrum, typically between 3300 and 3500 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch. An N-H bending (scissoring) vibration is expected around 1600-1650 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹.

C-F Bond Vibration: A strong absorption band due to the C-F stretching vibration is expected in the range of 1200-1300 cm⁻¹, which is a characteristic feature for fluoroaromatic compounds.

Dioxolane Ring Vibrations: The 1,3-dioxolane (B20135) ring would show characteristic C-O-C stretching bands. Cyclic ethers typically show strong C-O stretching absorptions between 1070 and 1140 cm⁻¹. docbrown.info The CH₂ groups of the ring will also have characteristic bending and rocking vibrations.

Raman Spectroscopy: In the Raman spectrum, the symmetric vibrations of the aromatic ring and the C-C bonds are often more intense, providing complementary information to the FT-IR spectrum. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound, which allows for the calculation of its elemental formula. For C₉H₁₀FNO₂, the expected monoisotopic mass is 183.0696 u.

In addition to accurate mass, the fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.orglibretexts.org Under electron ionization (EI), the molecular ion ([M]⁺•) would be formed, followed by fragmentation. Predicted fragmentation pathways include:

Loss of the Dioxolane Ring: Cleavage of the bond between the aromatic ring and the dioxolane group can occur.

Fragmentation of the Dioxolane Ring: Acetals and ketals are known to fragment via cleavage of the C-O bonds. acs.org A common fragmentation would be the loss of ethylene (B1197577) oxide (C₂H₄O, 44 u) or related fragments from the dioxolane moiety.

Cleavage Alpha to the Nitrogen: Loss of a hydrogen atom or other fragments from the position adjacent to the nitrogen is a common pathway for anilines.

Loss of HCN: A characteristic fragmentation for anilines is the loss of a neutral molecule of HCN (27 u) from the ring.

Aromatic Ring Fragmentation: The stable aromatic ring would likely remain intact in many of the major fragments. The presence of fluorine would also influence the fragmentation pattern. libretexts.org

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing

While no published crystal structure for this compound was found, X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. wikipedia.org If suitable single crystals could be grown, this technique would provide precise data on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles would be determined. This includes the planarity of the aniline ring and the conformation (e.g., envelope or twist) of the five-membered dioxolane ring. The relative orientation of the aromatic and dioxolane rings would also be established.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by intermolecular forces. For this compound, strong hydrogen bonds would be expected between the amine (-NH₂) of one molecule and the oxygen atoms of the dioxolane ring or the fluorine atom of a neighboring molecule. researchgate.net Analysis of the crystal packing can reveal insights into the non-covalent interactions that dictate the solid-state properties of the material. researchgate.netcambridge.orgnih.gov

Chiroptical Spectroscopy (if applicable to chiral forms)

Chiroptical spectroscopy is a specialized set of analytical techniques used to investigate the three-dimensional structure of chiral molecules. These techniques rely on the differential interaction of left and right circularly polarized light with a chiral compound. The primary methods within chiroptical spectroscopy include Optical Rotatory Dispersion (ORD), Circular Dichroism (CD), and Vibrational Circular Dichroism (VCD). These methods are exclusively applicable to substances that are chiral, meaning they are non-superimposable on their mirror images and, therefore, optically active.

In the context of this compound, an analysis of its molecular structure reveals the absence of a stereocenter. The carbon atom at the 2-position of the 1,3-dioxolane ring is bonded to a hydrogen atom and the 4-fluoro-3-aminophenyl group, and the dioxolane ring itself possesses a plane of symmetry. Consequently, the molecule is achiral and does not exist as a pair of enantiomers.

As this compound is an achiral compound, it does not exhibit optical activity. Therefore, chiroptical spectroscopy techniques such as ORD, CD, and VCD are not applicable for its structural elucidation, as there is no differential absorption or rotation of circularly polarized light to measure.

Since chiroptical spectroscopy is not applicable, no research findings or data tables related to the chiroptical characterization of this compound are available.

Applications and Derivatization Strategies for 3 1,3 Dioxolan 2 Yl 4 Fluoroaniline in Organic Synthesis

Precursor in the Synthesis of Complex Heterocyclic Systems

The compound is an excellent starting material for constructing intricate heterocyclic scaffolds. The ortho-positioning of the amino group and the latent aldehyde (once deprotected) provides a classic reactive template for intramolecular cyclization reactions, leading to the formation of fused ring systems.

A primary application of 3-(1,3-Dioxolan-2-yl)-4-fluoroaniline is in the synthesis of substituted quinolines. Quinolines are a prominent class of nitrogen-containing heterocycles found in numerous biologically active compounds and pharmaceuticals. The synthesis typically involves the deprotection of the dioxolane group to yield the corresponding 3-amino-2-fluorobenzaldehyde (B8813713). This intermediate can then undergo condensation and cyclization reactions.

One of the most powerful methods for quinoline (B57606) synthesis is the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde with a compound containing a reactive α-methylene group adjacent to a carbonyl. In this case, 3-amino-2-fluorobenzaldehyde can react with various ketones or β-ketoesters to form functionalized fluoroquinolines. The Vilsmeier-Haack reaction is another established method for creating chloro-formyl quinolines from acetanilides, demonstrating a parallel pathway for generating highly functionalized quinoline precursors. allresearchjournal.com General strategies for quinoline synthesis often rely on such cyclization reactions that build the heterocyclic ring onto a pre-functionalized aniline (B41778). organic-chemistry.org

The reaction can be envisioned as follows:

Acid-catalyzed hydrolysis of the dioxolane to unmask the aldehyde.

Base- or acid-catalyzed condensation with a ketone (e.g., acetone (B3395972), ethyl acetoacetate) to form a Schiff base or enamine intermediate.

Intramolecular cyclization followed by dehydration to yield the aromatic quinoline ring.

This approach allows for the synthesis of quinolines with a fluorine atom at the 8-position, a substitution pattern known to modulate the pharmacological properties of the resulting molecule.

The utility of this compound extends beyond simple quinolines to the assembly of more complex, multi-ring and fused heterocyclic systems. The quinoline core, once formed, can serve as a scaffold for subsequent reactions. For instance, functional groups introduced during the initial quinoline synthesis can be used as handles for further annulation reactions.

Research has demonstrated the synthesis of complex polycyclic systems, such as 1,3-diazaheterocycle-fused quinoline derivatives, through cascade reactions starting from 2-fluorobenzaldehydes. acs.org Similarly, quinoline-pyrazole fused systems have been synthesized from quinoline precursors, highlighting a strategy where the initially formed heterocycle is elaborated into a more complex structure. nih.gov The strategic placement of the fluorine atom on the quinoline ring derived from the title compound offers a reactive site for nucleophilic substitution, enabling the fusion of additional rings at that position.

Building Block for Advanced Pharmaceutical and Agrochemical Intermediates

Fluorinated organic compounds are of immense interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity. nih.gov The title compound, this compound, is a prime example of an intermediate designed to introduce these favorable characteristics into target molecules.

Its structural motifs are found in precursors to a variety of bioactive molecules:

Antifungal Agents: Fluorinated quinoline analogs have been synthesized and shown to possess significant antifungal activity, making them promising candidates for new agrochemicals. nih.gov

Kinase Inhibitors: The benzophenone (B1666685) scaffold, which can be related to the structure of the title compound, serves as a precursor for kinase inhibitors used in cancer therapy and for neuromodulators.

General Pharmaceutical Intermediates: The simpler parent compound, 4-fluoroaniline (B128567), is widely used in the manufacture of pharmaceuticals, herbicides, and plant growth regulators. nih.gov The subject compound is a more advanced intermediate, offering a protected aldehyde for more complex synthetic routes. The related compound 3-(1,3-Dioxolan-2-yl)aniline is also noted for its use as a pharmaceutical intermediate. chemicalbook.com

| Application Area | Derived Molecular Class | Rationale / Example | Reference |

|---|---|---|---|

| Agrochemicals | Fluorinated Quinolines | Synthesized analogs exhibit potent antifungal activity against various plant pathogens. | nih.gov |

| Pharmaceuticals | Kinase Inhibitors | Related halogenated benzophenone structures serve as key precursors for oncology drugs. | |

| Pharmaceuticals | Various APIs | The core fluoroaniline (B8554772) structure is a common building block for active pharmaceutical ingredients (APIs). | nih.gov |

Exploiting the Reactivity of the Aniline and Fluoro Groups for Further Functionalization

The synthetic versatility of this compound is greatly enhanced by the distinct reactivity of its functional groups. The aniline and fluoro groups can be selectively targeted to introduce a wide array of substituents.

| Functional Group | Type of Reaction | Description | Potential Products |

|---|---|---|---|

| Aniline (-NH₂) | Diazotization | Reaction with nitrous acid (HNO₂) to form a diazonium salt, which is a versatile intermediate for introducing various substituents (e.g., -OH, -CN, -X). | Phenols, Nitriles, Aryl Halides |

| Aniline (-NH₂) | Acylation / Sulfonylation | Reaction with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides, modifying the electronic properties and providing a protecting group. | Amides, Sulfonamides |

| Aniline (-NH₂) | Condensation | Reaction with aldehydes or ketones to form imines (Schiff bases), often as a step in a larger heterocyclic synthesis. | Imines |

| Fluoro (-F) | Nucleophilic Aromatic Substitution (SNAr) | The fluorine atom is activated towards displacement by nucleophiles (e.g., alkoxides, amines, thiols), especially after deprotection of the aldehyde. | Aryl ethers, Aryl amines, Thioethers |

The amino group can undergo standard aniline chemistry. It can be acylated, alkylated, or converted into a diazonium salt for Sandmeyer-type reactions. The fluorine atom, being ortho to the electron-donating amino group and para to the electron-withdrawing (once deprotected) formyl group, is activated for nucleophilic aromatic substitution (SNAr). This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as alkoxides, thiols, and secondary amines, providing a powerful method for late-stage functionalization and the construction of ether, thioether, or amine linkages. Studies on the biodehalogenation of fluorinated anilines confirm the reactivity of the C-F bond, which can be cleaved to form reactive intermediates like quinoneimines. nih.gov

Regioselective Transformations of the Dioxolane Ring for Carbonyl Regeneration

The 1,3-dioxolane (B20135) group in the title compound serves a crucial role as a protecting group for the aldehyde functionality. Aldehydes are highly reactive and can interfere with reactions targeting other parts of the molecule, such as the aniline or fluoro groups. By masking the aldehyde as a cyclic acetal (B89532) (dioxolane), these other transformations can be carried out selectively.

The dioxolane is stable to many reaction conditions, including those involving bases, nucleophiles, and reducing agents. However, it is readily and cleanly removed under acidic conditions to regenerate the aldehyde. This deprotection is typically achieved by treatment with a dilute aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), in a solvent like acetone or tetrahydrofuran (B95107) (THF).

The regeneration of the aldehyde is a critical step that unmasks its reactivity for key bond-forming reactions, most notably the intramolecular cyclizations used to form quinolines and other heterocyclic systems as described in section 6.1.1. The use of the dioxolane as a protecting group is a standard and effective strategy in multi-step organic synthesis. nih.gov This "protect-transform-deprotect" sequence allows for the synthesis of complex molecular architectures that would be difficult to access otherwise.

Exploration of Potential Biological Interactions and Targets Mechanistic Focus

Molecular Docking Studies with Relevant Protein Targets

While specific molecular docking studies for 3-(1,3-Dioxolan-2-yl)-4-fluoroaniline are not extensively documented in public literature, analysis of its structural components—fluoroaniline (B8554772) and dioxolane—allows for informed hypotheses about its potential protein targets. Docking studies on derivatives containing these moieties provide significant insights into possible binding interactions.

Fluoroaniline derivatives have been investigated for their potential as anticancer agents. For instance, a series of fluoro-substituted anilino derivatives of naturally occurring quinones were synthesized and subjected to molecular docking studies against the B-raf protein, a key enzyme in melanoma. researchgate.netnih.gov These studies revealed that the fluoroaniline moiety contributes to a high binding affinity, with one derivative, 5-(3-chloro-4-trifluoromethoxy-phenylamino)-2-hydroxy-3-undecyl- researchgate.netasiapharmaceutics.infobenzoquinone (EOCF), showing a higher docking score than the standard drug PLX4032 (Vemurafenib). tandfonline.com Similarly, docking studies of substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives against Monoamine Oxidase-B (MAO-B) indicated strong binding affinities, suggesting potential for anti-Parkinsonian agents. asiapharmaceutics.info Other research has shown that 4-anilinoquinazoline (B1210976) derivatives containing a fluoroaniline fragment can act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both crucial targets in cancer therapy. ijcce.ac.ir

The dioxolane moiety is also a key feature in many biologically active compounds. Novel 1,3-dioxolane-coumarin hybrids have been evaluated in silico, showing potential as multifunctional drug candidates. researchgate.net Derivatives of 1,3-dioxolane (B20135) have been investigated as modulators of multidrug resistance (MDR), interacting with P-glycoprotein (p-gp). nih.gov Furthermore, celastrol (B190767) derivatives incorporating a dioxolane ring have been docked against RANKL, a target for osteoporosis treatment, demonstrating that this heterocycle can be pivotal for ligand-receptor interactions. acs.org

Based on these analogous studies, this compound could plausibly interact with a range of protein targets, particularly kinases (like B-raf, EGFR, VEGFR), oxidoreductases (like MAO-B), and transport proteins (like P-gp).

Table 1: Summary of Molecular Docking Studies on Analogs of this compound

| Derivative Class | Protein Target(s) | Key Findings | Reference(s) |

| Fluoroaniline-quinone derivatives | B-raf kinase | Exhibited better binding affinity than the standard drug PLX4032. | researchgate.netnih.govtandfonline.com |

| Substituted N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine | Monoamine Oxidase-B (MAO-B) | Showed higher binding energies compared to standard MAO-B inhibitors like selegiline (B1681611) and rasagiline. | asiapharmaceutics.info |

| 4-Anilinoquinazoline derivatives | EGFR, VEGFR-2 | Demonstrated effective binding with VEGFR-2, suggesting potential as dual inhibitors. | ijcce.ac.ir |

| 1,3-Dioxolane-coumarin hybrids | Various (Anticancer, Anti-inflammatory) | In silico evaluations predicted favorable interactions supporting multi-target potential. | researchgate.net |

| Celastrol-dioxolane derivatives | RANKL | Molecular docking confirmed direct binding to RANKL, inhibiting its interaction with RANK. | acs.org |

| Tetrahydrochromeno-isoindole-dione derivatives | DNA Gyrase (E. coli, S. aureus) | Showed good binding values, suggesting antibacterial potential. | rsc.org |

In Silico Predictions of Biological Activities Based on Structural Features

The structural features of this compound—the fluoroaniline and dioxolane groups—are associated with a wide spectrum of biological activities. In silico prediction tools and studies on analogous compounds allow for a theoretical assessment of its potential pharmacological profile.

The fluoroaniline moiety is a common scaffold in compounds designed as anticancer agents. nih.govtandfonline.com Its presence suggests that this compound could possess antiproliferative properties. Studies on fluorinated diphenylamine (B1679370) chalcone (B49325) derivatives, for example, have shown potential antimalarial and anticancer activities through in vitro and in silico evaluations. nih.govmalariaworld.org The 4-fluoroaniline (B128567) structure is also part of compounds targeting neurological disorders, as seen in derivatives designed to inhibit MAO-B. asiapharmaceutics.info

The 1,3-dioxolane ring is recognized for enhancing the biological activity of various chemical frameworks. scilit.com This heterocyclic system is present in compounds with demonstrated antibacterial, antifungal, anticancer, and anti-inflammatory properties. researchgate.netscilit.comnih.gov For example, novel 1,3-dioxolane derivatives have shown excellent activity against bacteria such as S. aureus and P. aeruginosa. nih.govresearchgate.net Additionally, the dioxolane scaffold has been incorporated into molecules designed to overcome multidrug resistance in cancer cells. nih.gov The combination of these two pharmacophores in one molecule suggests that this compound could be a multifunctional agent, with potential applications in oncology, infectious diseases, and neurology.

Table 2: Predicted Biological Activities Based on Structural Analogs

| Structural Moiety | Predicted Biological Activity | Basis of Prediction (Analog Studies) | Reference(s) |

| Fluoroaniline | Anticancer / Antiproliferative | Derivatives active against melanoma and other cancer cell lines. | nih.govnih.gov |

| Fluoroaniline | Anti-Parkinsonian (MAO-B Inhibition) | N-(3-chloro-4-fluorophenyl) derivatives show high binding affinity to MAO-B. | asiapharmaceutics.info |

| Fluoroaniline | Antimalarial | Fluorinated diphenylamine chalcones active against Plasmodium falciparum. | nih.govmalariaworld.org |

| 1,3-Dioxolane | Antibacterial / Antifungal | Salicylaldehyde-derived dioxolanes show broad-spectrum antimicrobial activity. | nih.govresearchgate.net |

| 1,3-Dioxolane | Anticancer / Anti-inflammatory | Dioxolane-coumarin hybrids show potent bioactivity in in-vitro/in-silico screens. | researchgate.net |

| 1,3-Dioxolane | Multidrug Resistance (MDR) Modulation | Phenyl-dioxolane derivatives can reverse P-glycoprotein-mediated MDR. | nih.gov |

Structure-Activity Relationship (SAR) Studies based on Analogs (Theoretical)

A theoretical Structure-Activity Relationship (SAR) analysis for this compound can be constructed by examining SAR studies of its analogs. These studies highlight how structural modifications can influence biological activity.

For the fluoroaniline portion, the position and nature of the halogen are critical. The presence of electron-withdrawing groups, such as fluorine and chlorine, on the aniline (B41778) ring has been shown to increase cytotoxic activity in sorafenib (B1663141) analogues and enhance binding affinity to MAO-B in other series. asiapharmaceutics.infotandfonline.com In 4-anilinoquinazoline derivatives, the substitution pattern on the aniline ring significantly impacts potency against EGFR and VEGFR, with a 4-bromo-2-fluoroaniline (B1266173) moiety proving effective. ijcce.ac.ir This suggests that modifications to the aniline ring of this compound, such as introducing additional substituents or altering their positions, would likely modulate its binding affinity and selectivity for various targets.

Influence of Fluorine and Dioxolane Moieties on Ligand-Target Binding

The fluorine atom and the dioxolane ring are not mere structural components; they actively influence the molecule's physicochemical properties and its interactions with biological targets.

The fluorine atom, being the most electronegative element, imparts unique properties to the molecule. Its introduction can enhance metabolic stability, increase membrane permeability, and modulate the basicity of the nearby aniline group. researchgate.nettandfonline.com Fluorine can participate in a variety of non-covalent interactions, including hydrogen bonds, dipolar interactions, and orthogonal multipolar interactions with protein backbones (e.g., C–F···C=O), which can significantly enhance binding affinity. nih.gov While organic fluorine is a weak hydrogen bond acceptor, these interactions are frequently observed in protein-ligand complexes and can be crucial for optimizing lead compounds. asiapharmaceutics.inforesearchgate.net The presence of the fluorine atom ortho to the dioxolane-substituted carbon can also induce specific conformational preferences in the molecule, pre-organizing it for optimal binding to a target. researchgate.net

Computational Predictions of ADME Properties (excluding human data)

While experimental ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound is unavailable, computational tools and data from analogous structures can provide valuable predictions.

In silico ADME predictions for various fluoroaniline and dioxolane derivatives have been reported. Studies using SwissADME and other platforms on N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives predicted excellent ADME properties. asiapharmaceutics.info Similarly, 1,3-dioxolane-coumarin hybrids were predicted to have favorable drug-likeness, low toxicity, and high oral bioavailability. researchgate.net A study on erlotinib (B232) derivatives containing a triazole linker also included ADME analysis, which showed good drug-likeness. nih.gov

Based on its structure, certain ADME characteristics for this compound can be inferred:

Distribution: The fluorine atom is known to enhance blood-brain barrier penetration in some contexts, suggesting potential for CNS activity.

Metabolism: The C-F bond is very strong, which typically increases metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. The aniline group, however, may be a site for metabolic transformations such as N-acetylation or oxidation.

Toxicity: In silico toxicity predictions for structurally similar compounds have often indicated acceptable safety profiles, though the aniline moiety can sometimes be associated with idiosyncratic toxicity. asiapharmaceutics.inforesearchgate.net

Table 3: Theoretical ADME Profile Based on Analogous Structures

| ADME Parameter | Predicted Outcome for this compound | Rationale from Analog/Component Studies | Reference(s) |

| Oral Bioavailability | Favorable | Dioxolane-coumarin hybrids predicted to have high oral bioavailability. | researchgate.net |

| Blood-Brain Barrier (BBB) Penetration | Possible | Fluorine substitution is a common strategy to enhance BBB penetration. | [---] |

| Metabolic Stability | Likely enhanced at the fluorinated position | The C-F bond is resistant to metabolic cleavage. | tandfonline.com |

| P-glycoprotein (P-gp) Interaction | Possible substrate/inhibitor | Dioxolane derivatives are known to interact with P-gp. | nih.gov |

| Drug-Likeness | Compliant with common rules (e.g., Lipinski's) | Analogs like erlotinib derivatives and N-(3-chloro-4-fluorophenyl) derivatives show good drug-likeness scores. | asiapharmaceutics.infonih.gov |

Environmental Considerations and Sustainable Chemical Synthesis

Pathways of Environmental Degradation and Transformation

The environmental persistence and degradation of 3-(1,3-Dioxolan-2-yl)-4-fluoroaniline are dictated by the chemical properties of its aromatic and heterocyclic structures. The presence of a fluorine atom, an aniline (B41778) group, and a dioxolane ring suggests several potential biotic and abiotic degradation pathways.

Fluoroaromatic compounds, including fluoroanilines, are recognized as environmental contaminants due to their widespread use in pharmaceuticals and agrochemicals. researchgate.netresearchgate.net While once considered biologically inert, many fluoroaromatics can be degraded by microorganisms. researchgate.net The degradation of fluoroanilines often proceeds aerobically. For instance, studies on 4-fluoroaniline (B128567) (4-FA), 2,4-difluoroaniline (B146603) (2,4-DFA), and 2,3,4-trifluoroaniline (B1293922) (2,3,4-TFA) show that mixed bacterial cultures can completely degrade these compounds, although the time required for enrichment of these cultures increases with the number of fluorine substitutions. nih.gov

The primary degradation mechanisms for fluoroanilines involve enzymatic action. Cytochrome P-450 monooxygenases can hydroxylate the aniline ring. nih.gov For fluoroanilines with a fluorine at the para-position, this can lead to the formation of a reactive benzoquinoneimine and the release of a fluoride (B91410) anion. nih.govnih.gov This intermediate can then be reduced to a 4-hydroxyaniline derivative. nih.gov The degradation of 3-fluoroaniline (B1664137) by Rhizobium sp. has been shown to proceed via initial defluorination catalyzed by a monooxygenase, forming intermediates like 3-aminophenol (B1664112) and resorcinol. researchgate.net Another potential pathway for haloanilines involves dioxygenase enzymes, which can lead to ring cleavage. For instance, the degradation of 3,4-difluoroaniline (B56902) by Pseudomonas fluorescens 26-K involves catechol 1,2-dioxygenase activity. nih.gov

The dioxolane ring, structurally related to the environmental contaminant 1,4-dioxane (B91453), is generally more persistent. 1,4-dioxane is highly soluble in water, does not readily biodegrade under anaerobic conditions, and can migrate rapidly in groundwater. itrcweb.orgclu-in.org However, aerobic biodegradation is a key destructive process for 1,4-dioxane, proceeding through metabolic and cometabolic pathways. itrcweb.org The degradation intermediates of 1,4-dioxane are generally considered innocuous and are readily biodegraded themselves. itrcweb.org

Based on these related structures, the environmental degradation of this compound would likely proceed via a multi-step process, potentially initiated at the more reactive fluoroaniline (B8554772) moiety.

Table 1: Postulated Environmental Degradation Pathways and Intermediates

| Initial Step | Enzymatic System (Postulated) | Key Transformation | Potential Intermediates |

|---|---|---|---|

| Hydroxylation & Defluorination | Cytochrome P-450 Monooxygenase | Removal of fluorine and addition of a hydroxyl group to the aromatic ring. nih.govnih.gov | 3-(1,3-Dioxolan-2-yl)-4-aminophenol, Benzoquinoneimine derivative. |

| Ring Cleavage | Catechol Dioxygenases (1,2- or 2,3-) | Opening of the aromatic ring following dihydroxylation. nih.govnih.gov | Aliphatic acids and aldehydes. |

| Dioxolane Ring Hydrolysis | Hydrolases | Acid- or enzyme-catalyzed opening of the acetal (B89532) ring. | 2-Amino-5-formylfluorobenzene, Ethylene (B1197577) glycol. |

Development of Greener Synthetic Routes and Waste Minimization

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netsphinxsai.com For a multi-step synthesis like that of this compound, there are numerous opportunities to implement greener practices.

A conventional synthesis would likely involve two main stages: the synthesis of a substituted 4-fluoroaniline precursor and the subsequent formation of the dioxolane ring. For example, a common route to fluoroanilines involves the nitration of a corresponding benzene (B151609) derivative, followed by reduction of the nitro group. chemicalbook.comwikipedia.org The dioxolane ring is typically formed by the acid-catalyzed reaction of a carbonyl group (an aldehyde in this case) with ethylene glycol. researchgate.netorganic-chemistry.org

Greener Synthetic Approaches:

Catalysis: Traditional reduction methods for nitroarenes, such as the use of iron powder, generate large amounts of solid waste. google.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a greener alternative, offering high yields and producing water as the primary byproduct. chemicalbook.com The development of novel catalysts can further improve efficiency and selectivity.